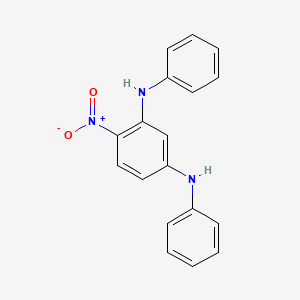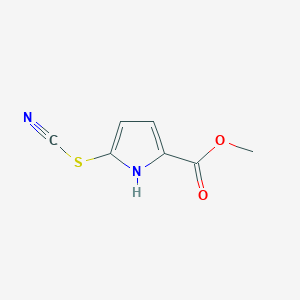
1H-Pyrrole-2-carboxylicacid,5-thiocyanato-,methylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2-carboxylicacid,5-thiocyanato-,methylester is a chemical compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Métodos De Preparación
The synthesis of 1H-Pyrrole-2-carboxylicacid,5-thiocyanato-,methylester typically involves the following steps:
Starting Materials: The synthesis begins with 1H-Pyrrole-2-carboxylic acid and methyl alcohol.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester derivative.
Thiocyanation: The methyl ester is then reacted with thiocyanate salts (e.g., potassium thiocyanate) under appropriate conditions to introduce the thiocyanate group at the 5-position of the pyrrole ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1H-Pyrrole-2-carboxylicacid,5-thiocyanato-,methylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the thiocyanate group.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, under suitable conditions to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure settings.
Aplicaciones Científicas De Investigación
1H-Pyrrole-2-carboxylicacid,5-thiocyanato-,methylester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and pigments.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-2-carboxylicacid,5-thiocyanato-,methylester involves its interaction with specific molecular targets and pathways. The thiocyanate group can act as a nucleophile, participating in various biochemical reactions. The compound may inhibit or activate certain enzymes, affecting cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparación Con Compuestos Similares
1H-Pyrrole-2-carboxylicacid,5-thiocyanato-,methylester can be compared with other similar compounds, such as:
1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester: This compound has similar structural features but differs in the substitution pattern and functional groups.
1H-Pyrrole-2-carboxylic acid: The parent compound without the thiocyanate and methyl ester groups, used as a precursor in various syntheses.
4H-thieno[3,2-b]pyrrole-5-carboxamides: These compounds have a thieno-pyrrole structure and are studied for their unique chemical and biological properties.
Propiedades
Fórmula molecular |
C7H6N2O2S |
|---|---|
Peso molecular |
182.20 g/mol |
Nombre IUPAC |
methyl 5-thiocyanato-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H6N2O2S/c1-11-7(10)5-2-3-6(9-5)12-4-8/h2-3,9H,1H3 |
Clave InChI |
FHDXMVARFHOJAF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(N1)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


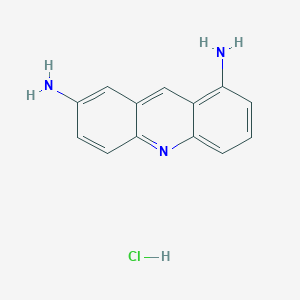

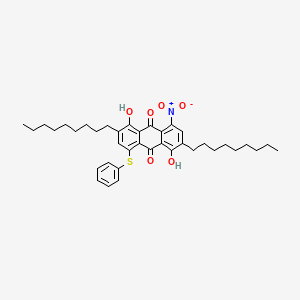
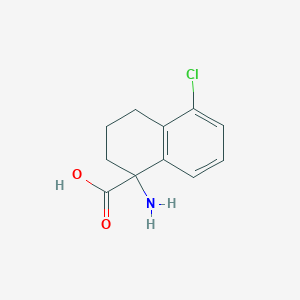
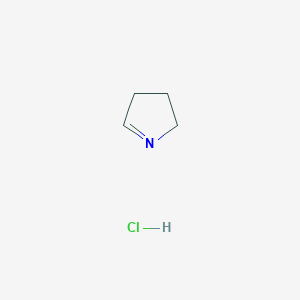
![11,22-dibromo-7,18-bis(2-hexyldecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13142402.png)
![2,5-Dihydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13142411.png)
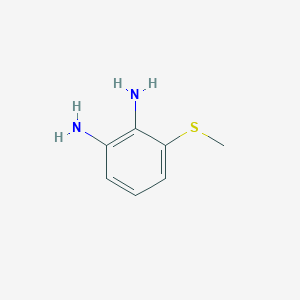
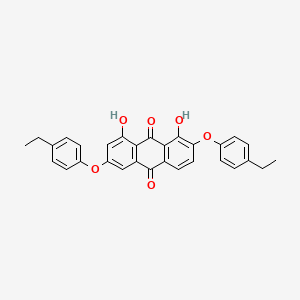

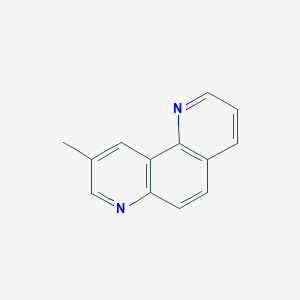
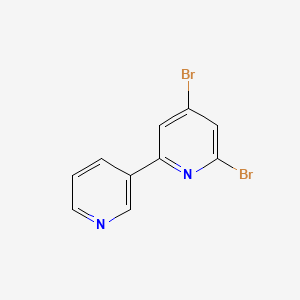
![Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate](/img/structure/B13142452.png)
